

# The Therapeutic Potential of Anti-Siglec-15 Antibodies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DS-1501  |           |
| Cat. No.:            | B1366487 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15) has emerged as a compelling novel target for cancer immunotherapy.[1][2] Expressed on tumor-associated macrophages (TAMs) and various cancer cells, Siglec-15 functions as an immune suppressor, inhibiting T-cell proliferation and effector functions.[3][4] Notably, its expression is often mutually exclusive with PD-L1, suggesting a potential therapeutic avenue for patients who are non-responsive to existing PD-1/PD-L1 checkpoint inhibitors.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of anti-Siglec-15 antibodies, summarizing the mechanism of action, preclinical and clinical data, and key experimental methodologies.

# **Introduction to Siglec-15**

Siglec-15 is a type I transmembrane protein belonging to the immunoglobulin superfamily.[5] While its expression in normal tissues is restricted to certain myeloid cells and osteoclasts, it is broadly upregulated in a variety of human cancers.[2][6] The upregulation of Siglec-15 in the tumor microenvironment (TME) is thought to be driven by macrophage colony-stimulating factor (M-CSF), while its expression is suppressed by interferon-gamma (IFN-γ), a key inducer of PD-L1.[2] This differential regulation contributes to the observed mutually exclusive expression pattern between Siglec-15 and PD-L1 in non-small cell lung cancer (NSCLC) and other tumors. [1][7]



## **Mechanism of Action of Anti-Siglec-15 Antibodies**

Anti-Siglec-15 antibodies are designed to block the immunosuppressive function of Siglec-15. The proposed mechanism of action involves the following key steps:

- Binding and Blockade: The antibody specifically binds to Siglec-15 on the surface of tumor cells or TAMs.
- Inhibition of T-cell Suppression: This binding prevents Siglec-15 from interacting with its yetto-be-fully-identified receptor on T-cells, thereby abrogating the downstream inhibitory signals.
- Restoration of T-cell Function: By blocking the Siglec-15-mediated suppression, the anti-Siglec-15 antibody restores the ability of T-cells to proliferate, produce cytokines, and mount an effective anti-tumor immune response.[2][8]

The downstream signaling of Siglec-15 is believed to involve the inhibition of the NF-κB and NFAT pathways in T-cells.[1] Furthermore, Siglec-15 engagement may lead to the production of immunosuppressive cytokines such as TGF-β and IL-10 in the TME.[1][6]

# Signaling Pathway of Siglec-15 Mediated Immune Suppression





Click to download full resolution via product page

Caption: Siglec-15 on TAMs/tumor cells suppresses T-cell function.

### **Preclinical Data**

A substantial body of preclinical evidence supports the therapeutic potential of anti-Siglec-15 antibodies.

#### **In Vitro Studies**







- Binding Affinity: Various anti-Siglec-15 monoclonal antibodies (mAbs) have been generated and shown to bind to both human and murine Siglec-15 with high affinity.[8][9]
- T-cell Activation: In co-culture assays, anti-Siglec-15 mAbs have been demonstrated to reverse the Siglec-15-mediated suppression of T-cell proliferation and cytokine production.[4]
   For instance, the antibody BCG008 was shown to significantly abrogate Siglec-15-mediated
   T-cell suppression in a dose-dependent manner.[4]

#### In Vivo Studies

- Tumor Growth Inhibition: In syngeneic mouse tumor models, treatment with anti-Siglec-15 mAbs has resulted in significant inhibition of tumor growth.[2] This anti-tumor activity is observed both as a monotherapy and in combination with other checkpoint inhibitors like anti-PD-1 antibodies.[2][4]
- Enhanced Anti-Tumor Immunity: The anti-tumor effects of Siglec-15 blockade are associated with an increase in tumor-infiltrating T-cells and a shift towards a more pro-inflammatory tumor microenvironment.[2] Some studies have also shown a reduction in immunosuppressive cytokines like TGF-β, IL-6, and IL-10 following treatment.[5][9]



| Preclinical Antibody                     | Model System                         | Key Findings                                                                                                        | Reference |
|------------------------------------------|--------------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| NC318                                    | In vitro and in vivo<br>mouse models | Blocks Siglec-15<br>mediated immune<br>suppression.                                                                 | [1][8]    |
| BCG008                                   | Siglec-15-humanized mice             | High affinity, potent anti-tumor activity, synergistic with anti-PD-L1.                                             | [4]       |
| 1-15D1                                   | Siglec-15 humanized<br>mouse model   | High binding affinity, activates T-cell response, Fc-mediated effector functions contribute to efficacy.            | [10]      |
| Unnamed mAb                              | In vitro and in vivo<br>mouse models | High affinity (EC50 of 76.65 ng/mL), blocks T-cell suppression, moderately prevents tumor growth.                   | [8][11]   |
| Chimeric heavy-chain<br>Abs (S1, S5, S6) | Xenograft mouse<br>model             | Showed tumor targeting and antitumor effects, with S1 being the most potent. Reduced TGF-β, IL-6, and IL-10 levels. | [5][9]    |

# **Clinical Development of Anti-Siglec-15 Antibodies**

The promising preclinical data led to the clinical investigation of anti-Siglec-15 antibodies.

# NC318 (NCT03665285, NCT04699123)

NC318 was the first-in-class anti-Siglec-15 antibody to enter clinical trials.[1]

#### Foundational & Exploratory





- Phase 1/2 Monotherapy Trial (NCT03665285):
  - This trial enrolled heavily pre-treated patients with advanced solid tumors.[1]
  - NC318 was generally well-tolerated, with the most common treatment-related adverse events being diarrhea, infusion reactions, fatigue, and headache.
  - Early signs of clinical activity were observed, including a durable complete response (CR) and a partial response (PR) in NSCLC patients who were refractory to prior anti-PD-1/PD-L1 therapy.
  - The overall disease control rate across all tumor types in the phase 1 and 2 studies was 37%, with a median progression-free survival (PFS) of 5.0 months. In the lung cancer cohort, the disease control rate was 45% with a median PFS of 5.2 months.
- Phase 2 Combination Trial (NCT04699123):
  - This study evaluated NC318 in combination with pembrolizumab in patients with advanced NSCLC refractory to PD-1 axis inhibitors.[12]
- Discontinuation of Monotherapy Development:
  - Despite early promising signals, NextCure announced the discontinuation of NC318 monotherapy development in late 2022 due to a lack of responses in a phase 2 trial.[13]
     The company continues to support a trial of NC318 in combination with pembrolizumab.
     [13]



| NC318 Phase 1/2 Trial Data                               | Value                                                 | Reference |
|----------------------------------------------------------|-------------------------------------------------------|-----------|
| Patient Population                                       | Advanced/metastatic solid tumors, heavily pre-treated | [1]       |
| Prior Immunotherapy                                      | 63% of patients                                       | [1]       |
| Disease Control Rate (All Tumors)                        | 37%                                                   |           |
| Median Progression-Free<br>Survival (All Tumors)         | 5.0 months                                            |           |
| Disease Control Rate (Lung Cancer Cohort)                | 45%                                                   |           |
| Median Progression-Free<br>Survival (Lung Cancer Cohort) | 5.2 months                                            |           |

## Other Investigational Anti-Siglec-15 Antibodies

 PYX-106 (NCT05718557): This is another anti-Siglec-15 antibody currently in a phase 1 trial for patients with relapsed/refractory advanced solid tumors.[14]

# **Experimental Protocols**

The investigation of anti-Siglec-15 antibodies involves a range of standard and specialized experimental techniques.

## **Siglec-15 Expression Analysis**

- Immunohistochemistry (IHC):
  - Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
  - Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the Siglec-15 antigen.



- Antibody Incubation: Sections are incubated with a primary antibody specific for Siglec-15, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detection: A chromogenic substrate is added to visualize the location of Siglec-15 expression.
- Analysis: Staining intensity and the percentage of positive cells (both tumor and immune cells) are scored.[1][14]
- Quantitative Immunofluorescence (QIF): This method provides a more objective and
  quantitative measure of protein expression compared to traditional IHC.[7] It involves using
  fluorescently labeled antibodies and automated image analysis to determine the precise
  level of Siglec-15 expression in different cellular compartments (e.g., tumor vs. stroma).[7]

### **Antibody Characterization**

- ELISA (Enzyme-Linked Immunosorbent Assay):
  - Coating: Recombinant Siglec-15 protein is immobilized on a microplate.
  - Binding: The anti-Siglec-15 antibody is added and allowed to bind to the protein.
  - Detection: A secondary antibody conjugated to an enzyme is used to detect the bound primary antibody.
  - Quantification: The signal is measured to determine the binding affinity (e.g., EC50) of the antibody.[8][11]
- FACS (Fluorescence-Activated Cell Sorting):
  - Cell Staining: Cells expressing Siglec-15 (e.g., engineered cell lines or primary cells) are incubated with a fluorescently labeled anti-Siglec-15 antibody.
  - Analysis: A flow cytometer is used to measure the fluorescence intensity of individual cells,
     confirming the antibody's ability to bind to cell-surface Siglec-15.[8][11]

### **In Vitro Functional Assays**



- T-cell Proliferation Assay:
  - Co-culture: T-cells are co-cultured with Siglec-15-expressing cells (e.g., macrophages or engineered cells) in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies).
  - Treatment: The co-culture is treated with either an anti-Siglec-15 antibody or an isotype control.
  - Measurement of Proliferation: T-cell proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g., 3H-thymidine or BrdU) or by using a dye dilution assay (e.g., CFSE).[1][4]

#### **General Experimental Workflow**



Click to download full resolution via product page

Caption: A typical workflow for anti-Siglec-15 antibody development.



#### **Future Directions and Conclusion**

The journey of anti-Siglec-15 antibodies has highlighted both the promise and the challenges of targeting novel immune checkpoints. While the discontinuation of NC318 monotherapy was a setback, the underlying biology of Siglec-15 as an important immune suppressor, particularly in the PD-L1 negative setting, remains a compelling area of research.

### **Logical Relationship: Patient Stratification**



Click to download full resolution via product page

Caption: Mutually exclusive expression of Siglec-15 and PD-L1.

Future research will likely focus on:

- Combination Therapies: Exploring the synergy of anti-Siglec-15 antibodies with other immunotherapies, chemotherapy, or radiation.[3]
- Biomarker Development: Refining biomarker strategies to identify patients most likely to respond to Siglec-15 blockade.



- Understanding Resistance: Investigating the mechanisms of primary and acquired resistance to anti-Siglec-15 therapy.
- Next-Generation Antibodies: Developing antibodies with enhanced properties, such as improved Fc-mediated effector functions.[10]

In conclusion, while the path to clinical success has not been linear, targeting Siglec-15 remains a scientifically sound and potentially valuable strategy in cancer immunotherapy. The insights gained from the initial clinical trials will be invaluable in guiding the next wave of research and development in this promising field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Siglec-15 as an emerging target for next-generation cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siglec-15 as an immune suppressor and potential target for normalization cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Project 1: Siglec15 as a new target for lung cancer immunotherapy | Yale SPORE in Lung Cancer [medicine.yale.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anti-Tumor Activities of Anti-Siglec-15 Chimeric Heavy-Chain Antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Siglec15 in blood system diseases: from bench to bedside [frontiersin.org]
- 7. Quantitative Assessment of Siglec-15 Expression in Lung, Breast, HNSCC and Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]



- 10. Enhancing the Anti-tumor Potency of a Novel Siglec-15 Antibody by Engineering its Fc-mediated Effector Functions PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 2 Study of Anti-Siglec-15 Antibody, NC318, in Combination with Pembrolizumab (NCT04699123) Demonstrates Clinical Activity in Patients with Advanced PD-1 Axis Inhibitor Refractory NSCLC - NextCure, Inc. [ir.nextcure.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. onclive.com [onclive.com]
- To cite this document: BenchChem. [The Therapeutic Potential of Anti-Siglec-15 Antibodies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366487#therapeutic-potential-of-anti-siglec-15-antibodies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com